molecular formula C9H9FN2 B1403966 (6-fluoro-1H-indol-4-yl)methanamine CAS No. 1422057-38-2

(6-fluoro-1H-indol-4-yl)methanamine

Cat. No. B1403966
M. Wt: 164.18 g/mol
InChI Key: VQUMWNGBJGVDGW-UHFFFAOYSA-N
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Description

“(6-fluoro-1H-indol-4-yl)methanamine” is a synthetic tryptamine compound. It has a molecular formula of C9H9FN2 and a molecular weight of 164.18 g/mol .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Chiral (Indol-2-yl)methanamines : Tetrahydro-β-carbolines, structurally related to (indol-2-yl)methanamines, were synthesized with high enantiomeric excess using amino acid starting materials and a protective group strategy. This research offers insight into stereochemistry and may influence the synthesis of compounds like (6-fluoro-1H-indol-4-yl)methanamine (Lood et al., 2015).

  • Synthesis and Characterization of Indole Derivatives : The synthesis and characterization of novel indole derivatives, which can include (6-fluoro-1H-indol-4-yl)methanamine, were explored using spectroscopic and XRD methods. This research provides a framework for the synthesis and structural analysis of such compounds (Tariq et al., 2020).

  • Novel Synthesis of Benzofuran and Indol-2-yl-methanamine Derivatives : Research on synthesizing benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives, related to (6-fluoro-1H-indol-4-yl)methanamine, offers a novel approach to generating these compounds. The method starts from phenylacetic acid derivatives (Schlosser et al., 2015).

Antimicrobial and Antiproliferative Activities

  • Heterocycles Derived from Indole-2-carbohydrazides : Studies on antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from indole-2-carbohydrazides, closely related to (6-fluoro-1H-indol-4-yl)methanamine, have shown moderate to good antiproliferative activity, suggesting potential applications in cancer treatment and antimicrobial therapies (Narayana et al., 2009).

  • Novel Quinoline Derivatives with Antimicrobial Activities : The synthesis and evaluation of quinoline derivatives carrying 1,2,3-triazole moiety, related to (6-fluoro-1H-indol-4-yl)methanamine, demonstrated moderate to very good antibacterial and antifungal activities, making them potential candidates for antimicrobial applications (Thomas et al., 2010).

Neuropharmacological and Anticonvulsant Potential

  • Sigma Ligands with Subnanomolar Affinity : Research on sigma ligands, including compounds like 4-(1H-indol-3-yl)-1-butyl-substituted 4-phenylpiperidines closely related to (6-fluoro-1H-indol-4-yl)methanamine, showed high affinity for sigma 1 and 2 binding sites. This indicates potential neuropharmacological applications, particularly for conditions like anxiety (Perregaard et al., 1995).

  • Heterocyclic Schiff Bases as Anticonvulsants : The synthesis and characterization of Schiff bases of 3-aminomethyl pyridine have shown significant anticonvulsant activity. These compounds, related to (6-fluoro-1H-indol-4-yl)methanamine, could be potential candidates for epilepsy treatment (Pandey et al., 2011).

Cancer Research and SIRT1 Inhibition

  • Indole Based Small Molecules as Anticancer Agents : A series of (1H-indol-3-yl)methanamine derivatives were synthesized and characterized, demonstrating potent growth inhibitory action against cancer cell lines and inhibiting SIRT1 enzyme activity. This suggests potential applications of (6-fluoro-1H-indol-4-yl)methanamine in cancer research and treatment (Panathur et al., 2013).

Future Directions

The future directions for research on “(6-fluoro-1H-indol-4-yl)methanamine” and similar compounds could involve exploring their diverse biological activities and therapeutic possibilities . This could include further studies on their synthesis, mechanism of action, and potential applications.

properties

IUPAC Name

(6-fluoro-1H-indol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c10-7-3-6(5-11)8-1-2-12-9(8)4-7/h1-4,12H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUMWNGBJGVDGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C21)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-fluoro-1H-indol-4-yl)methanamine

Synthesis routes and methods

Procedure details

To a solution of 226 (588 mg, 3.68 mmol) in 7N NH3 in MeOH (20 mL) was added Raney nickel (20 mg), and then the reaction was stirred under hydrogen (1 atm.) at RT overnight. The dark mixture was filtered and the filtrate was concentrated in vacuo to afford 500 mg (85%) of (6-fluoro-1H-indol-4-yl)methanamine (228) as white solid: MS (ESI) m/z=148.1 [M−16]+.
Name
Quantity
588 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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